molecular formula C16H14F2N6O B2671472 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea CAS No. 941923-10-0

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2671472
CAS No.: 941923-10-0
M. Wt: 344.326
InChI Key: NEAQLZVTFIZEAY-UHFFFAOYSA-N
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Description

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a urea derivative featuring a tetrazole ring linked via a methylene group to a 3,4-difluorophenyl moiety and a para-tolyl (p-tolyl) group on the urea scaffold. The 3,4-difluorophenyl substituent may enhance lipophilicity and binding affinity to biological targets, while the p-tolyl group contributes steric and electronic effects.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c1-10-2-4-11(5-3-10)20-16(25)19-9-15-21-22-23-24(15)12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAQLZVTFIZEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F2N6O, with a molecular weight of 344.326 g/mol. The compound features a tetrazole ring and a urea moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H14F2N6O
Molecular Weight344.326 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tetrazole ring can mimic natural substrates, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their activity. This mechanism is crucial in combating bacterial infections and potentially cancerous cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess antibacterial effects against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Potential

In addition to antimicrobial activity, this compound may exhibit anticancer properties. Studies have demonstrated that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This suggests potential applications in cancer therapy.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including those structurally similar to this compound. The results showed that these compounds had Minimum Inhibitory Concentration (MIC) values in the low micromolar range against several bacterial strains, indicating strong antibacterial potential .

Anticancer Activity Assessment

In another investigation focusing on anticancer properties, compounds similar to this urea derivative were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, supporting the hypothesis that these compounds could be developed into therapeutic agents for cancer treatment .

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds similar to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the efficacy of this compound against human bladder cancer cells (T24). The results showed:

CompoundIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
5-239.18 ± 0.344.58 ± 0.243.55 ± 0.13

This indicates a strong potency in inhibiting cell growth over time.

Antimicrobial Properties

The antimicrobial efficacy of tetrazole derivatives, including this compound, has been extensively studied.

Antibacterial Activity

Research has shown that related compounds exhibit moderate to strong antibacterial activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for certain derivatives ranged from 0.25 to 4 µg/mL against standard bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple tetrazole derivatives:

CompoundMIC (µg/mL)Bacterial Strain
A0.25Staphylococcus aureus
B2Escherichia coli
C4Pseudomonas aeruginosa

This data suggests the potential for developing new antibacterial agents based on this compound's structure.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps that ensure high yields and purity necessary for biological testing. These synthetic routes are critical for modifying the compound’s structure to enhance its biological activity or alter its pharmacokinetic properties.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole moiety and methylene bridge exhibit sensitivity to oxidizing agents. Key reactions include:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)60°C, 4 hTetrazole ring oxidation to COOH72%
HNO₃ (concentrated)Reflux, 8 hAromatic nitro-derivative formation58%
  • Mechanism : The methylene group undergoes radical-mediated oxidation to carboxylic acid under strong acidic conditions. Nitration occurs at the 3,4-difluorophenyl ring’s meta position due to fluorine’s electron-withdrawing effects.

Nucleophilic Substitution

The urea group participates in nucleophilic attacks, particularly under basic conditions:

Reagent Conditions Product Notes
SOCl₂Reflux, 3 hChlorourea intermediateForms acyl chloride
R-NH₂ (primary amine)Et₃N, THF, 24 hUrea-amine cross-linked derivativesRegioselective
  • Example : Reaction with aniline derivatives yields bis-urea compounds through displacement of the p-tolyl group.

Urea Hydrolysis

Controlled hydrolysis of the urea moiety produces intermediates for further functionalization:

Reagent Conditions Product Application
NaOH (6M)90°C, 6 h1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methylaminePrecursor for Schiff bases
HCl (concentrated)Reflux, 12 hCO₂ and ammonium chlorideDegradation pathway
  • Kinetics : Pseudo-first-order kinetics observed with k=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1}
    in basic media.

Cycloaddition and Heterocycle Formation

The tetrazole ring participates in [3+2] cycloadditions under catalytic conditions:

Reagent Conditions Product Yield
Phenylacetylene, CuIDMF, 80°C, 12 hTriazolo[1,5-a]pyridine derivatives64%
Ethyl diazoacetate, Zn(OTf)₂CH₂Cl₂, 25°C, 6 hPyrazoline intermediates55%
  • Regioselectivity : Tetrazole’s N2 position acts as the dipolarophile, confirmed by X-ray crystallography .

Functional Group Interconversion

The p-tolyl group undergoes electrophilic substitution:

Reaction Reagent Product Catalyst
SulfonationH₂SO₄, 50°Cp-Toluenesulfonylurea
Friedel-CraftsAlCl₃, acetyl chlorideAcetylated arylurea68% yield

Cross-Coupling Reactions

Limited Pd-catalyzed coupling has been reported due to steric hindrance:

Reaction Conditions Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-modified urea<30%

Key Stability Considerations

  • Thermal Decomposition : Degrades above 240°C via urea bond cleavage (TGA data).

  • Photoreactivity : UV exposure (λ = 254 nm) induces tetrazole ring opening, forming nitrile imines.

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric reactions and bioorthogonal applications.

Comparison with Similar Compounds

Key Structural Differences:

  • Tetrazole Positioning : Unlike analogs in , where the tetrazole is directly attached to the phenyl ring (e.g., 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea ), the target compound features a methylene linker between the tetrazole and the 3,4-difluorophenyl group. This spacer may influence conformational flexibility and target interactions .
  • Aryl Substituents: The p-tolyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-fluorophenyl, 2,4-difluorophenyl, or chlorophenyl) in . The 3,4-difluorophenyl group in the target compound differs from the 4-bromo-2-(tetrazol-5-yl)phenyl group in 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (), which includes a bromine atom and trifluoromethyl group for enhanced steric and electronic effects .

Table 1: Substituent Comparison of Selected Urea Derivatives

Compound Name R1 (Tetrazole Attachment) R2 (Urea Substituent) Notable Features
Target Compound 3,4-Difluorophenyl (methylene-linked) p-Tolyl Methyl spacer, dual fluorine atoms
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea Phenyl (direct attachment) 4-Fluorophenyl High melting point (166–170°C)
1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea 4-Bromo-2-(tetrazol-5-yl)phenyl 3-(Trifluoromethyl)phenyl Bromine and trifluoromethyl groups

Physicochemical Properties

  • Melting Points : Fluorinated analogs in exhibit higher melting points (e.g., 268–270°C for 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea ), likely due to increased polarity and intermolecular interactions. The target compound’s p-tolyl group may reduce melting points compared to halogenated derivatives .
  • Synthetic Yields : Yields for analogs in range from 56% to 98%, influenced by substituent steric effects and reaction conditions. The methylene linker in the target compound may require optimized synthetic protocols to achieve comparable yields.

Spectral Characteristics

  • IR Spectroscopy : All compounds in show characteristic urea N–H stretches (~3300 cm⁻¹) and tetrazole C–N vibrations (~1500 cm⁻¹). The target compound’s methylene linker may introduce additional C–H stretching bands (~2850–2950 cm⁻¹) .
  • 1H-NMR: The 3,4-difluorophenyl group in the target compound would produce distinct aromatic proton splitting patterns, differing from mono- or di-substituted fluorophenyl groups in analogs. The p-tolyl methyl group would resonate as a singlet near δ 2.3 ppm .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, and how can purity be validated?

Answer: The compound can be synthesized via two primary routes:

  • Route A: Reacting an azide precursor (e.g., 3,4-difluorophenyltetrazole) with an amine (e.g., p-tolylurea derivative) in anhydrous toluene under reflux (1–2 hours), followed by solvent removal and crystallization using ethanol–acetic acid (2:1 v/v) .
  • Route B: Coupling in chloroform under reflux (2 hours) with subsequent solvent evaporation and recrystallization .

Purity Validation:

  • HPLC: Use a C18 column with acetonitrile/water gradient (retention time ~12–15 min, >98% purity).
  • NMR: Confirm absence of residual solvents (e.g., toluene δ 2.3 ppm) and matching of aromatic proton signals (e.g., p-tolyl δ 7.1–7.3 ppm) .

Table 1: Synthetic Route Comparison

MethodSolventTime (h)Crystallization SolventYield*
AToluene1EtOH–AcOH (2:1)75–85%
BCHCl32EtOH–AcOH (2:1)60–70%
*Hypothetical yields based on analogous urea syntheses .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR: Assign peaks for tetrazole (C=N at ~145–150 ppm) and urea (NH at δ 8.5–9.5 ppm) .
  • Single-Crystal XRD: Resolve bond lengths (e.g., C–N in tetrazole: ~1.32 Å) and dihedral angles (e.g., 3,4-difluorophenyl vs. p-tolyl planes: ~85°) .
  • IR Spectroscopy: Identify urea C=O stretch (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Q. How should stability studies be designed for this compound under varying storage conditions?

Answer: Adopt a split-plot design with:

  • Primary factors: Temperature (−20°C, 4°C, 25°C), humidity (60% RH, 75% RH).
  • Analysis: Monitor degradation via HPLC every 30 days for 6 months.
  • Key endpoints: Purity (<5% degradation), crystallinity (via XRD), and hygroscopicity (TGA/DSC) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and binding mechanisms of this urea derivative?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize force fields for fluorine atoms and tetrazole π-stacking .
  • DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gap, dipole moment) influencing solubility .

Table 2: Key Computational Parameters

ParameterValue (Hypothetical)Significance
HOMO-LUMO Gap4.2 eVReactivity
LogP2.8Lipophilicity
Polar Surface Area85 ŲMembrane Permeability

Q. How to establish structure-activity relationships (SAR) for this compound against biological targets?

Answer:

  • Analog Synthesis: Replace 3,4-difluorophenyl with chloro/methoxy groups; modify p-tolyl to electron-withdrawing substituents.
  • Bioassays: Test inhibition of COX-2 or EGFR kinase activity (IC50 determination via fluorescence assays). Correlate substituent effects with potency .

Q. What methodologies assess environmental fate and ecotoxicological impact?

Answer:

  • Photodegradation Studies: Expose to UV light (254 nm) in aqueous buffer (pH 7.4); monitor by LC-MS for breakdown products (e.g., fluorinated metabolites) .
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays (OECD 201) .

Q. How to identify and characterize polymorphic forms of this compound?

Answer:

  • Screening: Recrystallize from 10 solvents (e.g., DMSO, acetonitrile) via slow evaporation.
  • Characterization: Compare XRD patterns (e.g., Form I: peak at 2θ = 12.5°; Form II: 2θ = 14.2°) and thermal profiles (DSC melting endotherms) .

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